N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-3-6-15(9-18(13)23)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-4-7-16(29-2)8-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGTBJTZWRUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methylphenyl and 4-methoxyphenyl groups enhances its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many thienopyrimidine derivatives inhibit protein kinases involved in cell signaling pathways that regulate proliferation and survival. Specifically, they have shown activity against VEGFR-2 and AKT pathways, which are critical in cancer cell growth and metastasis .
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest. This mechanism is crucial for their anticancer properties .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver) and PC-3 (prostate) cells. In vitro studies report IC50 values indicating effective inhibition of cell growth .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction |
| PC-3 | 2.15 | Cell cycle arrest |
These results suggest that this compound possesses potent anticancer activity with selective toxicity towards malignant cells while sparing normal cells .
Case Studies
- Anticancer Activity : A study evaluated a series of thiophene derivatives similar to this compound, revealing that modifications to the thienopyrimidine structure can enhance anticancer efficacy. The results indicated that specific substitutions led to improved inhibition of cancer cell proliferation .
- Mechanistic Insights : Another investigation focused on the binding patterns of these compounds with target proteins using molecular docking studies. The results demonstrated that the binding affinity was comparable to established inhibitors, suggesting a promising therapeutic potential .
Comparación Con Compuestos Similares
Key Observations :
- Acetamide Modifications : The 3-fluoro-4-methylphenyl side chain in the target compound combines halogenation and alkylation, balancing lipophilicity and steric effects. In contrast, the trifluoromethoxy group in introduces strong electron-withdrawing properties, which may improve metabolic stability but reduce solubility.
- Core Variations: The pyrimidoindole core in differs from thieno-pyrimidinone, suggesting divergent binding modes in biological targets.
Physicochemical Properties
Predicted properties based on molecular structure:
Analysis :
- The target compound’s 4-methoxyphenyl group likely reduces logP compared to ’s unsubstituted phenyl, enhancing aqueous solubility.
- The trifluoromethoxy group in increases logP significantly, correlating with poorer solubility.
- All compounds exhibit low solubility, typical of kinase inhibitors requiring formulation optimization.
Q & A
Q. Yield Optimization :
- Monitor intermediates with TLC and adjust reaction times (typically 12–24 hrs).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
How can researchers resolve contradictions in spectral data (e.g., NMR) during structural validation?
Advanced Analytical Challenge
Discrepancies in NMR signals (e.g., overlapping peaks for aromatic protons or rotational isomers) are common due to the compound’s complex structure. Solutions include:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons, particularly for the thieno-pyrimidine core and acetamide moiety .
- Crystallography : Compare experimental data with similar compounds (e.g., PubChem CID 135571544) to validate bond angles and torsional strain .
- Dynamic Effects : Account for temperature-dependent conformational changes by acquiring spectra at 25°C and 50°C .
What methodologies are critical for assessing this compound’s biological activity in preclinical studies?
Q. Basic Screening Framework
In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against tyrosine kinases .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values calculated using GraphPad Prism .
In Vivo Models : Administer orally (10–50 mg/kg) to xenograft mice, monitoring tumor volume and toxicity biomarkers (ALT/AST) .
Q. Advanced Mechanistic Studies :
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds with the pyrimidine ring .
How should researchers address the compound’s hygroscopicity during storage and handling?
Methodological Consideration
The acetamide group and sulfur atoms increase moisture sensitivity. Mitigation strategies:
- Storage : Use desiccants (silica gel) in amber vials under nitrogen at −20°C .
- Handling : Prepare fresh solutions in DMSO-d₆ for NMR to avoid water-induced degradation .
What strategies optimize solvent selection for its synthetic and purification steps?
Q. Advanced Process Design
- Polar Aprotic Solvents : DMF enhances solubility during amide coupling but requires post-reaction removal via repeated water-ethyl acetate washes .
- Chromatography : Use gradient elution (hexane → ethyl acetate → methanol) to separate regioisomers .
| Solvent | Role | Example Step |
|---|---|---|
| Acetone | Cyclization | Core formation |
| DCM | Extraction | Post-reaction workup |
How does this compound compare structurally and functionally to analogs in PubChem?
Q. Comparative Analysis
| Compound | Structural Difference | Bioactivity | Source |
|---|---|---|---|
| CID 135571544 | Chlorine vs. fluorine substituent | Higher EGFR inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM) | PubChem |
| CID 145982112 | Methoxy → ethoxy group | Improved oral bioavailability (F = 65% vs. 42%) | PubChem |
What are the best practices for resolving low reproducibility in synthetic yields?
Q. Advanced Troubleshooting
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (60–100°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) .
- Impurity Profiling : Characterize byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of 3-fluoro-4-methylaniline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
